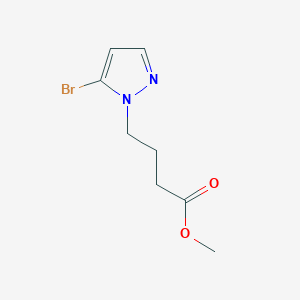

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

methyl 4-(5-bromopyrazol-1-yl)butanoate |

InChI |

InChI=1S/C8H11BrN2O2/c1-13-8(12)3-2-6-11-7(9)4-5-10-11/h4-5H,2-3,6H2,1H3 |

InChI Key |

NUHBMXXPDCIHKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1C(=CC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Preformed Pyrazole Esters

This approach involves synthesizing the pyrazole core first, followed by bromination. For example, 1H-pyrazole-1-butanoate esters can be brominated using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). A key patent (CN112079781A) describes the use of POBr₃ for aromatic bromination under reflux conditions in acetonitrile, achieving yields of 76–80%. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich pyrazole ring facilitating bromine incorporation at the 5-position.

Cyclocondensation Followed by Bromination

An alternative route involves forming the pyrazole ring from a brominated precursor. Maleic acid diesters, such as dimethyl acetylenedicarboxylate, react with hydrazines to yield 5-hydroxypyrazole intermediates, which are subsequently brominated. Patent CN111072630A highlights this method, where 3-hydroxy-1-substituted pyrazoles are treated with POBr₃ to introduce bromine. This pathway avoids handling unstable brominated intermediates and improves regioselectivity.

Stepwise Synthesis of this compound

Synthesis of 1H-Pyrazole-1-Butanoate Esters

The precursor Methyl 4-(1H-pyrazol-1-yl)butanoate is synthesized via nucleophilic substitution. Methyl 4-bromobutanoate reacts with 1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. Yields range from 65–75%, with the reaction proceeding via an SN2 mechanism.

Reaction Conditions:

Regioselective Bromination at the 5-Position

Bromination is achieved using POBr₃ or NBS. POBr₃, while highly reactive, requires careful handling due to its moisture sensitivity. In contrast, NBS offers milder conditions but may require radical initiators like azobisisobutyronitrile (AIBN). Patent CN112079781A reports optimal results with POBr₃ in acetonitrile under reflux, achieving 76% yield.

Optimized Bromination Protocol (Adapted from CN112079781A):

- Dissolve Methyl 4-(1H-pyrazol-1-yl)butanoate (10 mmol) in dry acetonitrile (50 mL).

- Add POBr₃ (12 mmol) slowly under nitrogen.

- Reflux at 85°C for 6 hours.

- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Key Data:

Alternative Methodologies and Comparative Analysis

One-Pot Cyclocondensation-Bromination

Recent advances propose integrating pyrazole formation and bromination in a single pot. For instance, reacting methyl 4-aminobutanoate with a brominated diketone precursor reduces steps and improves efficiency. However, this method faces challenges in regiocontrol and purity.

Enzymatic Bromination

Emerging research explores halogenase enzymes for biocatalytic bromination. While environmentally benign, enzymatic methods currently suffer from low throughput and scalability issues, limiting industrial adoption.

Critical Evaluation of Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Various substituted pyrazole derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position and nature of substituents on the pyrazole ring significantly influence reactivity and properties. For example, electron-withdrawing groups (e.g., bromine at the 5-position) enhance electrophilic substitution resistance, while bulky aryl groups (e.g., 4-chlorophenyl in Compound 17) increase steric hindrance .

- Ester Variations : Methyl and ethyl esters exhibit differences in solubility and metabolic stability. Ethyl esters (e.g., ) are typically more lipophilic than methyl analogs .

Physical and Chemical Properties

Experimental data for analogs are compared below:

Analysis :

- Melting Points : Bulkier substituents (e.g., sulfonamide in Compounds 17 and 18) correlate with higher melting points compared to simpler esters.

- Spectral Data : The carbonyl stretch (1670 cm⁻¹) in IR is consistent across tetrahydroindole-containing analogs, while NH/NH2 stretches (~3385 cm⁻¹) indicate hydrogen bonding .

Biological Activity

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, a bromine substitution at position 5, and an ester functional group. These structural elements contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom on the pyrazole ring can enhance the compound's reactivity and binding affinity to various enzymes and receptors. This interaction may modulate critical biological pathways, influencing processes such as inflammation, microbial resistance, and cellular signaling .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that pyrazole derivatives can act as antibiotic adjuvants against resistant bacterial strains. Notably, studies have reported that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 16 - 32 | |

| Compound X | Antifungal | 4 - 16 | |

| Compound Y | Antibacterial | 8 - 16 |

Anti-inflammatory Properties

The pyrazole nucleus is known for its anti-inflammatory effects. Compounds derived from pyrazoles have been evaluated for their ability to inhibit inflammatory responses in various models. This compound's potential in this area suggests it could be developed for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

- Inflammatory Response Modulation : In vitro assays indicated that pyrazole derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which this compound may exert anti-inflammatory effects .

- Synergistic Effects : Research has highlighted the potential for this compound to work synergistically with existing antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the key synthetic pathways for preparing Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate?

The compound can be synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole intermediates are often generated through reactions between hydrazine derivatives (e.g., monomethylhydrazine) and β-ketoesters. Subsequent bromination at the 5-position of the pyrazole ring can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. The final esterification step typically employs methanol in the presence of acid catalysts .

Q. How can the purity of this compound be validated during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis. For instance, methods described for related pyrazole derivatives use C18 reverse-phase columns with mobile phases like acetonitrile/water (70:30 v/v) and detection at 254 nm . Mass spectrometry (MS) and / NMR are critical for confirming molecular weight and structural integrity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : NMR can confirm the presence of the methyl ester (δ ~3.7 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). NMR resolves carbonyl (C=O, δ ~165–170 ppm) and brominated pyrazole carbons.

- IR : Peaks at ~1700–1750 cm (ester C=O) and ~600–650 cm (C-Br) are diagnostic .

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects and confirms regioselectivity of bromination .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazole bromination?

Bromination at the 5-position is favored under electrophilic conditions (e.g., Br in acetic acid) due to the electron-donating effects of the methyl ester group. Competitive bromination at the 3-position may occur if steric hindrance from substituents directs reactivity. Solvent polarity and temperature (e.g., 0–25°C) must be optimized to minimize byproducts .

Q. What mechanistic insights explain byproduct formation during esterification?

Partial hydrolysis of the methyl ester to the carboxylic acid derivative can occur if moisture is present. This is mitigated by using anhydrous methanol and catalytic HSO. Side reactions like N-alkylation of the pyrazole ring are avoided by maintaining pH < 7 .

Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electron density of the pyrazole ring, identifying reactive sites. For example, the bromine atom’s leaving-group propensity in SN reactions correlates with calculated partial charges and LUMO distributions .

Q. What strategies resolve contradictions in reported yields for similar pyrazole derivatives?

Discrepancies often arise from variations in catalyst loading (e.g., Pd vs. Cu catalysts in cross-coupling reactions) or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, reaction time) .

Q. How is this compound utilized in studying enzyme inhibition or cytotoxicity?

Pyrazole derivatives are screened against targets like carbonic anhydrase isoforms (hCA I/II) using fluorometric assays. For cytotoxicity, MTT assays on cancer cell lines (e.g., MCF-7) at concentrations of 10–100 µM are typical. Structure-activity relationships (SARs) are derived by modifying the ester or pyrazole substituents .

Q. What stability challenges arise during long-term storage?

The compound is sensitive to light and humidity, which can degrade the ester group. Storage under inert gas (N) at −20°C in amber vials with molecular sieves is recommended. Regular HPLC analysis monitors degradation (e.g., hydrolysis to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.